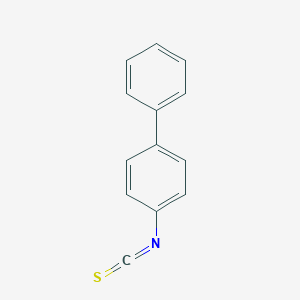

4-Isothiocyanatobiphenyl

Übersicht

Beschreibung

4-Isothiocyanatobiphenyl is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure. This compound is known for its applications in various fields, including liquid crystal technology and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Isothiocyanatobiphenyl can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-amine with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps:

- Dissolve biphenyl-4-amine in an appropriate solvent, such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of safer and less toxic reagents, such as carbon disulfide and amines, can be employed to minimize environmental impact and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isothiocyanatobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.

Addition Reactions: The compound can react with nucleophiles to form addition products, such as isothiocyanate adducts.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, under mild conditions.

Addition Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Thioureas, thiocarbamates, and other derivatives.

Addition Reactions: Isothiocyanate adducts.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

4-Isothiocyanatobiphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of liquid crystals for display technologies, due to its high birefringence and stability.

Wirkmechanismus

The mechanism of action of 4-isothiocyanatobiphenyl involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects. The compound can modulate signaling pathways and induce cellular responses, including apoptosis and cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

4-Isothiocyanatobiphenyl can be compared with other isothiocyanate compounds, such as:

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

Uniqueness

This compound is unique due to its biphenyl structure, which imparts specific physical and chemical properties. This structure contributes to its high birefringence, making it particularly valuable in liquid crystal applications. Additionally, its reactivity and stability make it a versatile compound for various scientific and industrial uses.

By understanding the properties, synthesis, and applications of this compound, researchers can continue to explore its potential in various fields and develop new technologies and therapies based on this compound.

Biologische Aktivität

4-Isothiocyanatobiphenyl (4-ITCB) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate group attached to a biphenyl structure. This configuration is crucial for its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of biphenyl derivatives with thiophosgene or other isothiocyanate precursors.

The biological activity of 4-ITCB can be attributed to its ability to interact with various biomolecules:

- Covalent Bond Formation : The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, particularly amino acids like cysteine, leading to the formation of stable thiourea linkages. This interaction can modulate enzyme activity and affect various biochemical pathways .

- Antioxidant Response Element (ARE) Activation : Similar to other isothiocyanates, 4-ITCB may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. By thiocarbamoylating cysteine residues on Keap1, it prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of protective genes .

Anticancer Properties

Research has demonstrated that 4-ITCB exhibits significant anticancer activity. A study evaluating various synthetic isothiocyanates found that 4-ITCB effectively inhibited the proliferation of human cancer cell lines, including MCF-7 (breast cancer) cells. The compound's potency was linked to its ability to induce apoptosis and activate antioxidant pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT116 | 15.0 | Nrf2 activation |

| A549 | 10.0 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer effects, 4-ITCB has shown antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Biofilm inhibition |

| Pseudomonas aeruginosa | 16 µg/mL | Cell wall synthesis inhibition |

Case Studies

- Anticancer Study : A systematic exploration involving a library of non-natural isothiocyanates highlighted that 4-ITCB was among the most potent compounds in inducing ARE-mediated gene expression in MCF-7 cells, suggesting its potential as a chemopreventive agent .

- Antimicrobial Research : In a recent study focusing on biofilm-forming bacteria, 4-ITCB was found to significantly reduce biofilm biomass in Staphylococcus aureus cultures, indicating its potential for use in anti-biofilm therapies .

Eigenschaften

IUPAC Name |

1-isothiocyanato-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYSJFXXQNITBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164688 | |

| Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-24-3 | |

| Record name | 4-Isothiocyanato-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72181 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.